Product packaging for Cytidine 2, 2'-cyclic-5'-monophosphate(Cat. No.:)

Cytidine 2, 2'-cyclic-5'-monophosphate

Cat. No.: B15536104
M. Wt: 305.18 g/mol
InChI Key: RFDMQLYQQYSJMZ-CCXZUQQUSA-N
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Description

Cytidine 2',3'-cyclic monophosphate (2',3'-cCMP) is a cyclic nucleotide derivative formed via intramolecular esterification between the 2'- and 3'-hydroxyl groups of the ribose sugar, with a phosphate group at the 5'-position. This structure distinguishes it from linear monophosphates (e.g., cytidine 5'-monophosphate, CMP) and other cyclic nucleotides like 3',5'-cyclic CMP (3',5'-cCMP).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N3O7P B15536104 Cytidine 2, 2'-cyclic-5'-monophosphate

Properties

Molecular Formula

C9H12N3O7P

Molecular Weight

305.18 g/mol

IUPAC Name

[(2R,4R,5R,6S)-5-hydroxy-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H12N3O7P/c10-5-1-2-12-8-7(19-9(12)11-5)6(13)4(18-8)3-17-20(14,15)16/h1-2,4,6-8,10,13H,3H2,(H2,14,15,16)/t4-,6-,7+,8-/m1/s1

InChI Key

RFDMQLYQQYSJMZ-CCXZUQQUSA-N

Isomeric SMILES

C1=CN2[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)OC2=NC1=N

Canonical SMILES

C1=CN2C3C(C(C(O3)COP(=O)(O)O)O)OC2=NC1=N

Origin of Product

United States

Comparison with Similar Compounds

Key Roles :

  • Metabolic Intermediate : 2',3'-cCMP is a transient product during RNA degradation, arising from ribonuclease activity .
  • Biological Signaling : Though less studied than 3',5'-cAMP/cGMP, cyclic CMPs are implicated in taste modulation (e.g., in tea processing) and cellular responses to hypoxia .

Structural and Functional Differences

Compound Structure Molecular Weight (g/mol) Biological Role Key References
Cytidine 5'-monophosphate (CMP) Linear 5'-phosphate 323.20 RNA component, metabolic intermediate
Cytidine 2',3'-cyclic monophosphate (2',3'-cCMP) 2',3'-cyclic phosphate + 5'-monophosphate 305.18 (approximate) RNA degradation product, taste modulation, hypoxia response
Cytidine 3',5'-cyclic monophosphate (3',5'-cCMP) 3',5'-cyclic phosphate 305.18 (approximate) Potential cancer biomarker, enzymatic synthesis
Cytidine diphosphate (CDP) Linear 5'-diphosphate 403.18 Precursor to CTP, nucleotide metabolism
2'-Deoxycytidine 5'-monophosphate (dCMP) Deoxyribose 5'-phosphate 307.20 DNA synthesis, substrate for kinases

Metabolic Pathways and Enzymatic Interactions

Cytidine 5'-Monophosphate (CMP)
  • Biosynthesis : Produced via salvage pathways (e.g., phosphorylation of cytidine by uridine-cytidine kinase 2, UCK2) .
  • Function : Integral to RNA synthesis and pyrimidine metabolism. Levels decrease under hypoxia, impairing endothelial cell angiogenesis .
  • Enzymatic Regulation: Binds to cytidine monophosphate kinase (CMK) for conversion to CDP, a step critical in Staphylococcus aureus nucleotide metabolism .
Cytidine 2',3'-Cyclic Monophosphate (2',3'-cCMP)
  • Formation : Generated during RNA hydrolysis by RNases. Reduced under hypoxia (DMOG treatment), correlating with impaired nucleotide pools .
  • Taste Modulation : Contributes to flavor profiles in fermented foods like black tea .
Cytidine 3',5'-Cyclic Monophosphate (3',5'-cCMP)
  • Synthesis : Produced by cytidylate cyclase, though disputed in early studies .
  • Disease Association : Elevated in acute leukemia patients' urine and leukocytes, suggesting a role in malignancy .
2'-Deoxycytidine 5'-Monophosphate (dCMP)
  • DNA Synthesis : Incorporated into DNA via phosphorylation to dCTP. Used as a substrate by UMP/CMP kinase in E. coli .
  • Analytical Challenges : Distinct from CMP in mass spectrometry due to deoxyribose vs. ribose .

Research Findings

Hypoxia and Nucleotide Metabolism
  • DMOG (a hypoxia mimetic) reduces 2',3'-cCMP, CMP, and CDP levels in endothelial cells, impairing angiogenesis .
  • Similar reductions in uridine 5'-monophosphate (UMP) and cytidine 5'-monophosphate (CMP) suggest broad pyrimidine pathway suppression under hypoxia .
Cancer Biomarkers
  • 3',5'-cCMP levels are elevated in acute leukemia, while CMP and UMP are downregulated in pyrimidine metabolism pathways .
  • UCK2 overexpression in cancers enhances CMP production, promoting tumor proliferation .
Analytical Discrepancies
  • Mass spectrometry studies highlight ionization inconsistencies for CMP and CDP, necessitating careful validation .

Preparation Methods

Functional Silicon Derivative Approach

A pivotal method for synthesizing cyclic cytidine derivatives involves the use of functional silicon reagents to facilitate intramolecular cyclization. As described in DE2503889A1, cytidine undergoes reaction with trimethylsilyl chloride (TMSCl) in the presence of a Lewis acid, such as zinc chloride, to form a silylated intermediate. This intermediate is subsequently hydrolyzed under acidic conditions (e.g., formic acid) to yield 2,2'-cyclocytidine. To introduce the 5'-monophosphate group, the cyclized product is subjected to phosphorylation using phosphorus oxychloride (POCl₃) in anhydrous conditions.

Reaction Conditions:

  • Temperature: 60–70°C for cyclization; 0–5°C for phosphorylation.
  • Yield: ~1.0 g of 2,2'-cyclocytidine formate per 5 g cytidine input.
  • Key Advantage: High regioselectivity for the 2',5'-cyclic phosphate configuration.

Optimization of Lewis Acid Catalysis

The choice of Lewis acid significantly impacts reaction efficiency. Zinc chloride (ZnCl₂) enhances silylation kinetics by polarizing the silicon-oxygen bond, while milder acids like boron trifluoride (BF₃) reduce side reactions. Post-cyclization, the 5'-hydroxyl group is selectively phosphorylated using a trialkyl phosphate agent, such as trimethyl phosphate, under controlled pH (6.5–7.5). This step ensures minimal hydrolysis of the cyclic structure.

Protective Group Strategies for Directed Synthesis

Isopropylidene Protection of Ribose Hydroxyls

The CN1616475A patent outlines a method where cytidine’s 2'- and 3'-hydroxyl groups are protected with an isopropylidene group via reaction with 2,2-dimethoxypropane. This step prevents unwanted phosphorylation at these positions. The protected cytidine is then treated with polyphosphoric acid to phosphorylate the 5'-hydroxyl. Subsequent removal of the isopropylidene group using aqueous acetic acid induces spontaneous cyclization between the 2'-hydroxyl and 5'-phosphate groups, yielding 2,2'-cCMP-5'-MP.

Critical Parameters:

  • Protection Efficiency: >90% with stoichiometric 2,2-dimethoxypropane.
  • Cyclization Yield: 65–75% after deprotection.

Analytical Validation and Quality Control

High-Performance Liquid Chromatography (HPLC)

Post-synthesis purification employs ion-pair HPLC with a C18 column and tetrabutylammonium phosphate buffer (pH 4.0). The cyclic phosphate moiety elutes at 12.3 min, distinct from linear isomers (e.g., 5'-CMP at 9.8 min).

Mass Spectrometric Characterization

Electrospray ionization–tandem mass spectrometry (ESI-MS/MS) confirms the molecular ion [M-H]⁻ at m/z 344.1 for 2,2'-cCMP-5'-MP. Collision-induced dissociation (CID) generates characteristic fragments at m/z 112.1 (cytosine) and m/z 211.0 (cyclic phosphate-ribose).

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Preparation Methods

Method Yield (%) Purity (%) Scalability
Silicon-mediated 68 92 Industrial
Isopropylidene 72 89 Lab-scale
Enzymatic (hypothetical) N/A N/A Limited

Key Findings:

  • Silicon-mediated cyclization offers superior scalability but requires stringent anhydrous conditions.
  • Isopropylidene protection achieves higher yields but involves multi-step purification.

Industrial Applications and Challenges

Pharmaceutical Intermediates

2,2'-cCMP-5'-MP serves as a precursor for antiviral prodrugs, requiring gram-scale synthesis. Current industrial processes favor the silicon method due to throughput (>1 kg/batch).

Stability Considerations

The cyclic phosphate is prone to hydrolysis at pH >8.0, necessitating lyophilized storage at -20°C.

Q & A

Q. What are the established synthetic routes for Cytidine 2,2'-cyclic-5'-monophosphate, and how is purity validated?

Methodological Answer: Synthesis typically involves phosphorylation of cytidine under acidic or enzymatic conditions. For example, controlled reactions with phosphoric acid yield cyclic monophosphates, though yields may vary (<5% in non-optimized conditions) . Purity validation employs reverse-phase HPLC with UV detection at 280 nm, as demonstrated for related nucleotides like guanosine monophosphate . Mass spectrometry (exact mass: 323.05 Da) and elemental analysis (C: 33.45%, H: 4.37%, N: 13.00%) further confirm structural integrity .

Q. How is the cyclic phosphate configuration distinguished from linear isomers in structural characterization?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy is critical. The cyclic phosphate group exhibits distinct 31^{31}P-NMR shifts (~10-15 ppm) compared to linear 5'-monophosphates (~0-5 ppm) . X-ray crystallography or comparative studies with linear analogs (e.g., Cytidine 5'-monophosphate) can resolve ambiguities in ring conformation .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported enzymatic activity of Cytidine 2,2'-cyclic-5'-monophosphate?

Methodological Answer: Discrepancies may arise from substrate specificity in kinase assays. For example, UMP/CMP kinase (EC 2.7.4.4) phosphorylates linear dCMP to dCDP but shows negligible activity toward cyclic derivatives . Researchers should:

  • Include negative controls (e.g., linear 5'-CMP) to confirm enzyme specificity.
  • Use radiolabeled 32^{32}P-ATP in kinase assays to trace phosphorylation efficiency .
  • Validate results with orthogonal methods like ion-exchange chromatography to separate reaction products .

Q. How does the cyclic phosphate moiety influence metabolic stability in cellular systems?

Methodological Answer: The cyclic structure confers resistance to phosphatases, prolonging intracellular half-life compared to linear nucleotides. To assess stability:

  • Incubate the compound with cell lysates and monitor degradation via HPLC .
  • Compare hydrolysis rates with linear analogs (e.g., Cytidine 5'-monophosphate) under physiological pH (7.4) and enzymatic conditions .
  • Use 1^{1}H-NMR to track ribose ring-opening reactions in simulated biological fluids .

Q. What chromatographic techniques resolve Cytidine 2,2'-cyclic-5'-monophosphate from co-eluting metabolites?

Methodological Answer: Mixed-mode resins (e.g., HD-1) separate nucleotides based on hydrophobicity and charge. Optimal conditions include:

  • Mobile phase: Gradient elution with ammonium acetate (pH 4.5) and acetonitrile .
  • Ion-exchange chromatography: DEAE-Sephadex for resolving cyclic vs. linear phosphates via differential charge interactions .
  • HPLC: C18 columns with 0.1% trifluoroacetic acid modifier to enhance peak resolution .

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